1-(Furan-2-carbonyl)-3-[(oxolan-2-yl)methyl]thiourea 1-(Furan-2-carbonyl)-3-[(oxolan-2-yl)methyl]thiourea
Brand Name: Vulcanchem
CAS No.:
VCID: VC11405599
InChI: InChI=1S/C11H14N2O3S/c14-10(9-4-2-6-16-9)13-11(17)12-7-8-3-1-5-15-8/h2,4,6,8H,1,3,5,7H2,(H2,12,13,14,17)
SMILES: C1CC(OC1)CNC(=S)NC(=O)C2=CC=CO2
Molecular Formula: C11H14N2O3S
Molecular Weight: 254.31 g/mol

1-(Furan-2-carbonyl)-3-[(oxolan-2-yl)methyl]thiourea

CAS No.:

Cat. No.: VC11405599

Molecular Formula: C11H14N2O3S

Molecular Weight: 254.31 g/mol

* For research use only. Not for human or veterinary use.

1-(Furan-2-carbonyl)-3-[(oxolan-2-yl)methyl]thiourea -

Specification

Molecular Formula C11H14N2O3S
Molecular Weight 254.31 g/mol
IUPAC Name N-(oxolan-2-ylmethylcarbamothioyl)furan-2-carboxamide
Standard InChI InChI=1S/C11H14N2O3S/c14-10(9-4-2-6-16-9)13-11(17)12-7-8-3-1-5-15-8/h2,4,6,8H,1,3,5,7H2,(H2,12,13,14,17)
Standard InChI Key KPKAUMLDAVDVJC-UHFFFAOYSA-N
SMILES C1CC(OC1)CNC(=S)NC(=O)C2=CC=CO2
Canonical SMILES C1CC(OC1)CNC(=S)NC(=O)C2=CC=CO2

Introduction

Synthetic Methodologies for Aromatic Thiourea Derivatives

General Synthesis of Carbonyl Thioureas

The synthesis of carbonyl thioureas typically involves the reaction of acylated amines with isothiocyanates. For example, Sonoda et al. demonstrated that 2-aryloxyacetamides react with aryl isothiocyanates in dimethyl sulfoxide (DMSO) under basic conditions to yield carbonyl thioureas . Adapting this method, 1-(Furan-2-carbonyl)-3-[(oxolan-2-yl)methyl]thiourea could be synthesized via the following steps:

  • Preparation of Furan-2-carbonyl Chloride: Furan-2-carboxylic acid undergoes chlorination using thionyl chloride (SOCl₂).

  • Acylation of Oxolan-2-ylmethylamine: The oxolane-derived amine reacts with furan-2-carbonyl chloride to form 1-(furan-2-carbonyl)-3-[(oxolan-2-yl)methyl]urea.

  • Thionation: Treatment with Lawesson’s reagent or phosphorus pentasulfide (P₂S₅) converts the urea to the corresponding thiourea .

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

  • Solvent Choice: Polar aprotic solvents like DMSO enhance nucleophilicity of intermediates .

  • Base Selection: Sodium hydride (NaH) effectively deprotonates amides, facilitating isothiocyanate addition .

  • Temperature: Room temperature minimizes side reactions such as hydrolysis or polymerization .

Table 1: Synthetic Conditions for Analogous Thiourea Derivatives

CompoundSolventBaseTemperature (°C)Yield (%)
3-(2-Phenoxyacetyl)-1-phenylthiourea DMSONaH2576
1,3-Bis[(furan-2-yl)methylene]thiourea EthanolK₂CO₃Reflux85

Physicochemical Characterization

Spectroscopic Analysis

  • FTIR Spectroscopy: The thiourea group (–N–C(=S)–N–) exhibits strong absorption bands near 1250–1350 cm⁻¹ (C=S stretch) and 1500–1600 cm⁻¹ (N–H bend) . The furan carbonyl (C=O) appears at ~1680 cm⁻¹ .

  • ¹H NMR: Key signals include:

    • Furan protons: δ 6.4–7.2 ppm (multiplet, H-3 and H-4 of furan).

    • Oxolane protons: δ 1.6–2.2 ppm (m, –CH₂– of oxolane) and δ 3.6–4.0 ppm (m, –O–CH₂–) .

    • Thiourea NH: δ 10.5–12.5 ppm (broad singlet) .

Table 2: Comparative NMR Data for Thiourea Derivatives

Compoundδ NH (ppm)δ C=O (ppm)δ C=S (ppm)
3-(2-Phenoxyacetyl)-1-phenylthiourea 12.12168.5178.9
1,3-Bis[(furan-2-yl)methylene]thiourea 11.85162.3181.2

Thermal and Solubility Properties

  • Melting Point: Expected range: 110–130°C (based on furan-thiourea analogs) .

  • Solubility: Moderate solubility in polar solvents (DMSO, DMF) due to hydrogen-bonding capacity of thiourea and oxolane groups .

Biological and Industrial Applications

Antimicrobial Activity

Thiourea derivatives exhibit broad-spectrum antimicrobial properties. For instance, N-(6-methoxybenzothiazol-2-yl)-N′-phenylthiourea demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli . The furan and oxolane moieties in 1-(Furan-2-carbonyl)-3-[(oxolan-2-yl)methyl]thiourea may enhance membrane permeability, potentiating similar activity.

Polymerization Initiators

Thioureas serve as co-initiators in amine-free systems for acidic polymer matrices. The patent EP1754465B1 highlights 1,3-bis(3-substituted-phenyl)thioureas as stable initiators for dental resins . The target compound’s furan group could stabilize free radicals, suggesting utility in photopolymerization.

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